![molecular formula C21H24N4O2S B2993125 4-(2-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙基)-N-乙基哌嗪-1-碳硫酰胺 CAS No. 496777-26-5](/img/structure/B2993125.png)

4-(2-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙基)-N-乙基哌嗪-1-碳硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

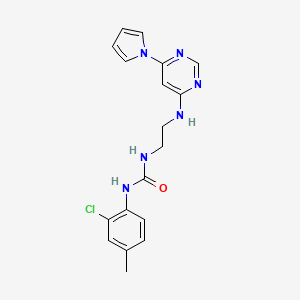

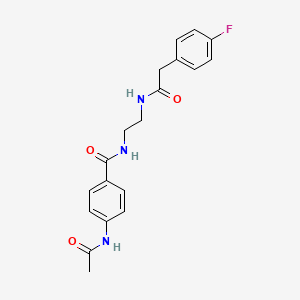

This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Synthesis Analysis

The compound was synthesized by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . A mixture of the amine and phenyl isothiocyanate in benzene was refluxed for 5 hours, cooled, and the precipitate was filtered off, then crystallized from 1-BuOH .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including an amino group, a dioxo group, and a carbothioamide group . The presence of these groups contributes to the compound’s reactivity and its potential applications in various chemical reactions .Chemical Reactions Analysis

This compound exhibits high chemosensor selectivity in the determination of anions . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect . Variation of the fluorophore structure present in such systems leads not only to a change in the sensor properties, but also to a change of the working effect .科学研究应用

Chemosensor Development

The compound’s structure, which includes a benzo[de]isoquinoline-1,3-dione system, makes it a potential candidate for the development of new chemosensor systems . These chemosensors can be highly selective and are used for the determination of various ions and molecules, which is crucial in environmental monitoring, medical diagnostics, and industrial processes.

Biological Activity and Drug Design

Derivatives of the compound’s core structure have been explored for their biological activity. Research has indicated potential in the development of new pharmacological agents, particularly in the realm of analgesics and anti-inflammatory drugs . This application is significant for the advancement of medicine and the creation of new treatments.

Material Science

The compound’s unique chemical properties may be utilized in material science, particularly in the creation of polymorphic forms of substances. These forms can have different physical properties and could be used in various industrial applications, from manufacturing to high-tech electronics .

Analytical Chemistry

In analytical chemistry, the compound can be used to synthesize new derivatives that function as sensors or indicators. This application is important for chemical assays and the development of diagnostic kits that require precise detection and measurement of chemical substances .

Interdisciplinary Research

The compound’s complex structure lends itself to interdisciplinary research, bridging chemistry with fields like artificial intelligence and linguistics. It could be used in studies exploring the interaction between chemical compounds and large language models, potentially impacting the way chemical data is processed and understood .

Deep-sea Exploration

Compounds with similar structural features have been used in the development of deep-sea exploration technologies, such as submersibles. While not directly related to MLS000674902, this application highlights the potential of structurally similar compounds in enhancing research capabilities in extreme environments .

作用机制

属性

IUPAC Name |

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-ethylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-2-22-21(28)24-12-9-23(10-13-24)11-14-25-19(26)16-7-3-5-15-6-4-8-17(18(15)16)20(25)27/h3-8H,2,9-14H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVUICBIYAIMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)

![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-ethoxypiperidin-1-yl)propan-1-one](/img/structure/B2993060.png)